molecular formula C7H12ClNO4 B3405907 Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate CAS No. 16853-10-4

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

Cat. No.: B3405907
CAS No.: 16853-10-4
M. Wt: 209.63 g/mol
InChI Key: SJOPDOYYINOFEH-UHFFFAOYSA-M
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Description

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is a chemical compound with the CAS number 16853-10-4. It is a derivative of pyrrolizine, a heterocyclic aromatic organic compound, and is known for its perchlorate salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate typically involves the reaction of pyrrolizine with perchloric acid under controlled conditions. The reaction is usually carried out in an acidic medium, and the temperature and pressure are carefully regulated to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle perchloric acid safely. The process may also include purification steps to isolate the final product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can include various oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.

  • Biology: The compound may be used in biochemical studies to understand the behavior of similar heterocyclic compounds in biological systems.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the compound's ability to participate in chemical reactions that modify biological or chemical processes.

Comparison with Similar Compounds

Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • Pyrrolizidine: A related heterocyclic compound without the perchlorate group.

  • Pyrrolizidine alkaloids: Naturally occurring compounds with similar structures found in certain plants.

  • Pyrrolizine derivatives: Other derivatives of pyrrolizine with different substituents and functional groups.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizin-4-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N.ClHO4/c1-3-7-4-2-6-8(7)5-1;2-1(3,4)5/h1-6H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOPDOYYINOFEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](C1)CCC2.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446831
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16853-10-4
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16853-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dicyclopropylmethanimine hydrobromide (1.00 g, 5.26 mmol) in 6.0 ml of dimethyl sulfoxide was added 1.29 g (10.5 mmol) of ammonium perchlorate. The mixture was heated with stirring at 100° C. for 1 hour. The solvent was distilled out in vacuo and isobutyl alcohol was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 0.90 g (Yield: 82%) of the desired compound.
Name
dicyclopropylmethanimine hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Name
ammonium perchlorate
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of dicyclopropylmethanimine perchlorate (0.200 g, 0.954 mmol) in 1.0 ml of dimethyl sulfoxide was added 0.0510 g (0.0954 mmol) of ammonium chloride. The mixture was heated with stirring at 100° C. for 3 hours. The solvent was distilled out in vacuo and isobutyl alcohol was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 0.16 g (Yield: 82%) of the desired compound.
Name
dicyclopropylmethanimine perchlorate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods III

Procedure details

To a solution of dicyclopropylmethanimine hydrochloride (1.00 g, 6.87 mmol) in 6.0 ml of dimethyl sulfoxide was added 1.68 g (1.37 mmol) of ammonium perchlorate. The mixture was heated with stirring at 100° C. for 6 hours. The solvent was distilled out in vacuo and isobutyl alcohol (6 ml) was added to the residue. Precipitated crystals was obtained and recrystallized from ethanol to afford 1.15 g (Yield: 80%) of the desired compound.
Name
dicyclopropylmethanimine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Name
ammonium perchlorate
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 2
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 3
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 4
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 5
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate
Reactant of Route 6
Pyrrolizinium, 1,2,3,5,6,7-hexahydro-, perchlorate

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